molecular formula C22H23N3O5 B11312703 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide

Cat. No.: B11312703
M. Wt: 409.4 g/mol
InChI Key: TZPRWENEJMQZKP-UHFFFAOYSA-N
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Description

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide is a complex organic compound that features multiple functional groups, including a benzodioxin ring, a furan ring, a pyrrolidine ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide typically involves multi-step organic synthesis. The process may start with the preparation of the benzodioxin and furan intermediates, followed by their coupling with the pyrrolidine and oxazole moieties. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The furan and benzodioxin rings may be susceptible to oxidation under certain conditions.

    Reduction: Reduction reactions may target the oxazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it may be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

The compound could be explored for its pharmacological properties, including potential therapeutic effects or as a lead compound for drug development.

Industry

In industry, it may find applications in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide exerts its effects would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins, and the pathways involved may be related to signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)ethyl]-1,2-oxazole-3-carboxamide
  • 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide

Uniqueness

The uniqueness of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide lies in its combination of multiple functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C22H23N3O5

Molecular Weight

409.4 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H23N3O5/c26-22(23-14-17(18-4-3-9-27-18)25-7-1-2-8-25)16-13-20(30-24-16)15-5-6-19-21(12-15)29-11-10-28-19/h3-6,9,12-13,17H,1-2,7-8,10-11,14H2,(H,23,26)

InChI Key

TZPRWENEJMQZKP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(CNC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4)C5=CC=CO5

Origin of Product

United States

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